Tert-butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate

Lipophilicity Drug-likeness Physicochemical Properties

Secure research-grade tert-butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate (CAS 912768-78-6) to achieve orthogonal protection in multi-step syntheses. The Boc group withstands acidic/basic conditions and is selectively removed (TFA/DCM, >94% yield) without affecting acid-sensitive motifs, ensuring chemoselectivity for PROTAC linker attachment, kinase inhibitor scaffolds, or 11β-HSD1 antagonist libraries. Avoid batch inconsistency from non-optimized N-protecting group analogs. Available from 100 mg to 10 g with >95% purity and full QC documentation.

Molecular Formula C18H25NO3
Molecular Weight 303.4 g/mol
CAS No. 912768-78-6
Cat. No. B1286669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate
CAS912768-78-6
Molecular FormulaC18H25NO3
Molecular Weight303.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)C2CCN(CC2)C(=O)OC(C)(C)C
InChIInChI=1S/C18H25NO3/c1-13-5-7-14(8-6-13)16(20)15-9-11-19(12-10-15)17(21)22-18(2,3)4/h5-8,15H,9-12H2,1-4H3
InChIKeyMNYKXVMLBQMOEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate (CAS 912768-78-6) Baseline Overview for Scientific Procurement


Tert-butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate (CAS 912768-78-6) is a Boc-protected piperidine derivative with molecular formula C₁₈H₂₅NO₃ and molecular weight 303.4 g/mol . This compound features a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen and a 4-methylbenzoyl substituent at the 4-position . It is classified as a synthetic intermediate and building block in medicinal chemistry, with a predicted XLogP3 of 3.3 and topological polar surface area of 46.6 Ų [1]. Commercially available purity specifications typically range from 95% to 98% across multiple suppliers .

Why Generic Substitution Fails for Tert-butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate (CAS 912768-78-6) in Multi-Step Synthesis


Substituting this compound with its deprotected analog (4-(4-methylbenzoyl)piperidine, CAS 74130-04-4) or alternative protecting group variants is chemically invalid due to orthogonal protection requirements in multi-step synthetic sequences. The Boc protecting group enables selective deprotection under mild acidic conditions (e.g., TFA/DCM) without affecting acid-sensitive or base-labile functionalities present in advanced intermediates [1]. In contrast, the deprotected secondary amine would react non-specifically with electrophiles (e.g., acid chlorides, alkyl halides, isocyanates), compromising chemoselectivity in downstream coupling reactions such as amide bond formation or PROTAC linker attachment . Furthermore, the physicochemical parameters differ materially: the Boc group contributes to a calculated LogP increase (XLogP3 3.3 for the protected compound) relative to the more polar deprotected amine, which influences chromatographic behavior, solubility profile, and membrane permeability predictions during lead optimization [2]. Using an analog with a different N-protecting group (e.g., Cbz, Fmoc, acetyl) would alter both the deprotection protocol and the electronic properties of the piperidine ring, requiring full re-optimization of reaction conditions and potentially introducing batch-to-batch inconsistency in downstream product quality.

Quantitative Differentiation Evidence Guide for Tert-butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate (CAS 912768-78-6)


Comparison of Calculated Lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA) with Deprotected Analog

Tert-butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate exhibits a calculated XLogP3 value of 3.3, representing a meaningful increase in lipophilicity compared to its deprotected analog 4-(4-methylbenzoyl)piperidine (CAS 74130-04-4, predicted XLogP3 ≈1.5-2.0 based on the absence of the Boc moiety) [1]. The TPSA of 46.6 Ų for the protected compound contrasts with approximately 29-35 Ų for the deprotected secondary amine (calculated based on removal of the carbamate oxygen atoms) [1]. This lipophilicity differential directly influences chromatographic retention time, membrane permeability prediction, and solubility behavior in organic-aqueous partitioning during purification.

Lipophilicity Drug-likeness Physicochemical Properties

Synthetic Route Yield Comparison: Boc Protection Step vs. Alternative N-Protection Strategies

Standard Boc protection of piperidine derivatives using Boc₂O in dichloromethane at room temperature proceeds with 98% yield under conditions directly applicable to tert-butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate synthesis [1]. This compares favorably to alternative N-protection strategies such as Cbz protection (typically 80-90% yields) or acetylation (often requiring elevated temperatures and producing 70-85% yields for sterically hindered piperidines) [2]. The subsequent Boc deprotection using TFA/DCM proceeds with 94-98% yield in 1 hour at room temperature, demonstrating the efficiency of the Boc group for orthogonal protection strategies [1].

Synthetic Yield Protecting Group Efficiency Process Chemistry

Molecular Weight and Heavy Atom Count Comparison with Related N-Protected Piperidine Building Blocks

Tert-butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate has a molecular weight of 303.4 g/mol and heavy atom count of 22 . Compared to structurally related building blocks used in medicinal chemistry: 1-acetyl-4-(p-methylbenzoyl)piperidine (CAS 887352-19-4, MW ~245 g/mol, heavy atoms ~18) ; and 4-(4-methylbenzoyl)piperidine hydrochloride (CAS 42060-84-4, MW 239.7 g/mol, heavy atoms ~15) . The Boc-protected compound provides a distinct balance of steric bulk and protecting group orthogonality that differs from the acetyl-protected variant (which requires harsher basic hydrolysis for deprotection) and the hydrochloride salt (which is immediately reactive but requires neutralization before further functionalization).

Molecular Weight Structural Comparison Building Block Selection

Commercially Available Purity Specification Range Across Supplier Landscape

Commercially available tert-butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate is supplied with purity specifications ranging from 95% to 98% across major vendors: AKSci (95% min.) , Bidepharm (95% standard) , Leyan (98%) , and Alfa Chemistry (96%) . Analytical characterization typically includes NMR, HPLC, or GC batch-specific certificates of analysis. In contrast, the deprotected analog 4-(4-methylbenzoyl)piperidine is often supplied as the hydrochloride salt with purity specifications typically 97-98%, but with variable residual solvent profiles and hygroscopicity concerns that differ from the Boc-protected solid form.

Purity Specification Quality Control Procurement

Best Research and Industrial Application Scenarios for Tert-butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate (CAS 912768-78-6)


Synthesis of PROTACs and Bifunctional Degraders Requiring Orthogonal Boc Protection

This compound serves as a key intermediate for PROTAC linker attachment when orthogonal protection of the piperidine nitrogen is required. The Boc group enables selective deprotection under mild acidic conditions (TFA/DCM, 94-98% yield, 1 hour at RT) after E3 ligase ligand conjugation, exposing the secondary amine for subsequent linker coupling [1]. Piperidine-containing linkers in PROTAC design have demonstrated enhanced degradation activity (≥50% reduction of METTL3/METTL14 at 2 μM in MOLM-13 cells) when optimized for lipophilicity and rigidity [2].

Multi-Step Synthesis of Piperidine-Based Kinase Inhibitor Intermediates

The compound functions as a protected piperidine building block in the synthesis of kinase inhibitor scaffolds. The 98% Boc protection efficiency (Boc₂O, DCM, RT, overnight) ensures high-yield introduction of the protecting group prior to benzoylation at the 4-position [1]. The calculated XLogP3 of 3.3 and TPSA of 46.6 Ų provide favorable drug-like physicochemical properties during lead optimization, particularly for targets requiring balanced lipophilicity for cell permeability [3].

Preparation of 4-Benzoylpiperidine Derivatives for 11βHSD1 Inhibitor Development

1,4-Disubstituted piperidine derivatives bearing benzoyl moieties at the 4-position have been disclosed as human 11β-hydroxysteroid dehydrogenase type 1 (11βHSD1) inhibitors for metabolic syndrome applications [4]. Tert-butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate provides the protected 4-(4-methylbenzoyl)piperidine core, enabling subsequent N-deprotection and functionalization with diverse substituents to explore SAR around the piperidine nitrogen.

Fragment-Based Drug Discovery (FBDD) Scaffold Elaboration

The compound serves as a fragment elaboration scaffold, where the 4-methylbenzoyl moiety contributes to hydrophobic interactions with biological targets. The Boc-protected piperidine can be deprotected and further derivatized with diverse electrophiles for fragment growing or linking strategies. Related benzoylpiperidine fragments have been utilized as reversible inhibitors of monoacylglycerol lipase (MAGL), demonstrating the broader applicability of this scaffold class in target-based drug discovery .

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